(-)-cis-2-Benzylaminocyclohexanemethanol
Overview
Description
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Synthesis Analysis
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This would involve studying the compound’s reactivity with various reagents and under different conditions to understand its chemical behavior.Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications
1. Synthesis of Saturated Isoindolo-Fused Heterocycles
The application of cis-2-aminocyclohexanemethanol, a closely related compound to (-)-cis-2-Benzylaminocyclohexanemethanol, is found in the synthesis of saturated isoindolo-fused heterocycles. These compounds are important in pharmaceutical research and material science. This process is exemplified in the reaction of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid with cis-2-aminocyclohexanemethanol, leading to the formation of cis-isoindolo[2,1-a][3,1]benzoxazine derivatives (Stájer et al., 2002).
2. Modeling Reactive Intermediates in Enzyme Catalysis
The compound cis,cis-1,3,5-tris[(E,E)-3-(2-furyl)acrylideneamino]cyclohexane, structurally related to (-)-cis-2-Benzylaminocyclohexanemethanol, has been used to synthesize complexes that serve as structural models for reactive intermediates in the catalytic cycles of zinc enzymes like carbonic anhydrase and liver alcohol dehydrogenase (Cronin & Walton, 2003).
3. Understanding Solvent Effects on Cis-Trans Isomerization
In a study focusing on the solvent effects on cis-to-trans isomerization, cis-4-hydroxyazobenzene, structurally similar to (-)-cis-2-Benzylaminocyclohexanemethanol, was used. This research provides insights into the stability and reactivity of cis-structures in different solvents, which is significant for understanding the behavior of similar compounds in various environments (Kojima et al., 2005).
4. Catalytic Systems for Synthesis of Biologically Important Compounds
cis-1,2-Cyclohexanediol, a compound related to (-)-cis-2-Benzylaminocyclohexanemethanol, has been shown to be an efficient ligand in a Cu-catalytic system. This system is used for the synthesis of aryl, heteroaryl, and vinyl sulfides, which are important in biological and pharmaceutical research (Kabir et al., 2010).
5. Hyperconjugative Interactions and Conformational Equilibrium
Research into the conformational behavior of cis-2-substituted cyclohexanes, which are structurally related to (-)-cis-2-Benzylaminocyclohexanemethanol, has shed light on the importance of hyperconjugative interactions. These interactions influence the conformational equilibrium and are relevant in understanding the behavior of cyclohexane derivatives in chemical reactions (Francisco et al., 2019).
Safety And Hazards
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Future Directions
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Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information may not be available. If you have a different compound or a more specific question about a certain aspect of the compound’s chemistry, I would be happy to try to help further.
properties
IUPAC Name |
[(1S,2R)-2-(benzylamino)cyclohexyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQFIORUNWWNBM-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CO)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-cis-2-Benzylaminocyclohexanemethanol | |
CAS RN |
71581-93-6 | |
Record name | (1S,2R)-2-[(Phenylmethyl)amino]cyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71581-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-cis-2-Benzylaminocyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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